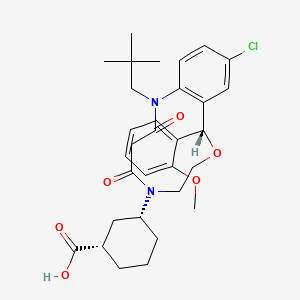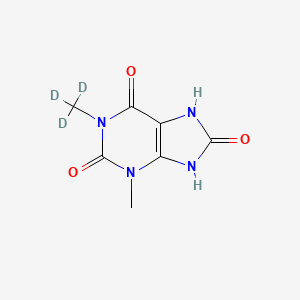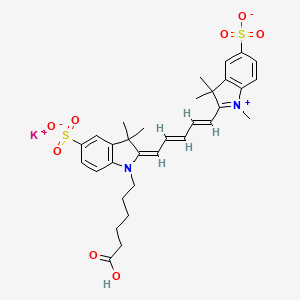
Sulfo-Cy5 carboxylic acid (potassium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy5 carboxylic acid (potassium) is a water-soluble, sulfonated, and highly hydrophilic dye. It is a derivative of Cy5 carboxylic acid and is commonly used in various scientific research applications due to its excellent fluorescent properties. The compound is known for its high molar absorptivity and emission in the near-infrared region, making it suitable for fluorescence imaging and other fluorescence-based biochemical analyses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the reaction of Cy5 carboxylic acid with sulfonating agents under controlled conditions to achieve the desired sulfonation .
Industrial Production Methods
In industrial settings, the production of Sulfo-Cy5 carboxylic acid (potassium) involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency of the final product, which is essential for its use in research and commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy5 carboxylic acid (potassium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of Sulfo-Cy5 carboxylic acid (potassium) with modified functional groups, which can be used for specific applications in research and industry .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy5 carboxylic acid (potassium) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye for labeling and detecting various chemical compounds.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and analyzing biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and sensors for environmental and industrial monitoring .
Wirkmechanismus
The mechanism of action of Sulfo-Cy5 carboxylic acid (potassium) involves its ability to absorb light at specific wavelengths and emit fluorescence. The compound’s molecular structure allows it to interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions. These interactions enable the compound to be used as a fluorescent marker in various assays and imaging techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy5 carboxylic acid: A non-sulfonated analog with similar fluorescent properties but lower water solubility.
Sulfo-Cy3 carboxylic acid: A related compound with different spectral properties, used for similar applications.
Alexa Fluor 647: Another fluorescent dye with comparable properties, often used interchangeably with Sulfo-Cy5 carboxylic acid (potassium)
Uniqueness
Sulfo-Cy5 carboxylic acid (potassium) stands out due to its high water solubility and hydrophilicity, making it more suitable for aqueous environments compared to its non-sulfonated analogs. Its near-infrared emission also provides advantages in imaging applications, allowing for deeper tissue penetration and reduced background fluorescence .
Eigenschaften
Molekularformel |
C32H37KN2O8S2 |
|---|---|
Molekulargewicht |
680.9 g/mol |
IUPAC-Name |
potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChI-Schlüssel |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


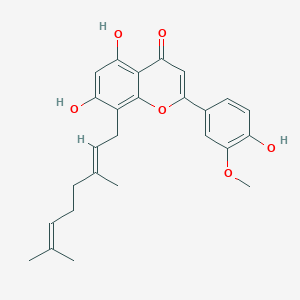
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
![N-[(E)-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methylideneamino]-4-nitro-2,1,3-benzoxadiazol-7-amine](/img/structure/B12377151.png)
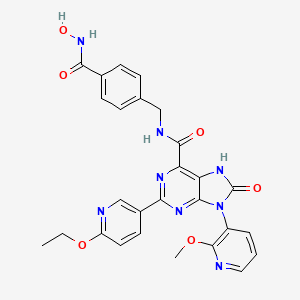
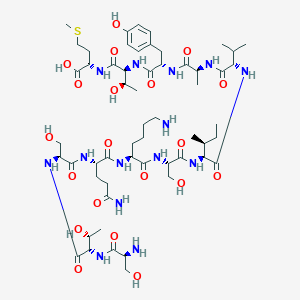
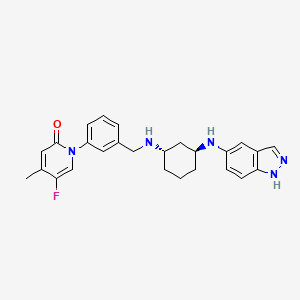

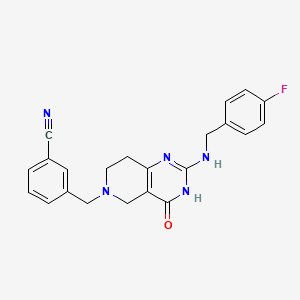
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
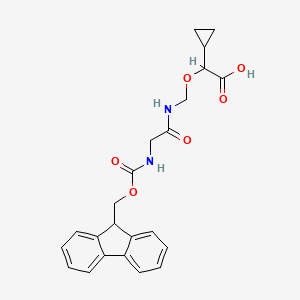

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
